2-[(2E)-2-Benzylidenehydrazino]-2-oxo-N-(1-phenylethyl)acetamide
Description
2-[(2E)-2-Benzylidenehydrazino]-2-oxo-N-(1-phenylethyl)acetamide is a hydrazone derivative characterized by a benzylidenehydrazino group linked to an acetamide core with an N-(1-phenylethyl) substituent. Its structure enables diverse biological and coordination activities, making it a subject of interest in medicinal and materials chemistry. The (2E)-configuration of the imine bond is critical for its stereochemical stability and interactions with biological targets .
Properties
IUPAC Name |
N'-[(E)-benzylideneamino]-N-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13(15-10-6-3-7-11-15)19-16(21)17(22)20-18-12-14-8-4-2-5-9-14/h2-13H,1H3,(H,19,21)(H,20,22)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITPYHPEVWARBW-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821249 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 2-[(2E)-2-Benzylidenehydrazino]-2-oxo-N-(1-phenylethyl)acetamide typically involves the reaction of benzylidenehydrazine with N-(1-phenylethyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-[(2E)-2-Benzylidenehydrazino]-2-oxo-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is explored for its potential therapeutic applications . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(2E)-2-Benzylidenehydrazino]-2-oxo-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzylidenehydrazino group is known to interact with various enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Core Structural Features
The compound shares a common hydrazinyl-oxo-acetamide backbone with several analogs, differing primarily in substituents on the hydrazone and acetamide moieties. Key analogs include:
Key Observations :
- Electron-Donating/Withdrawing Groups : Substituents like nitro () or hydroxy () alter electronic density, affecting reactivity and bioactivity.
- Steric Effects : Bulky groups (e.g., benzyloxy in ) may hinder intermolecular interactions but improve selectivity.
- Chirality : The (1R)-phenylethyl group in introduces stereochemical specificity, influencing receptor binding.
Physicochemical Properties
Melting Points and Solubility
Spectral Characteristics
- IR Spectroscopy : All compounds show peaks for C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹). The target compound’s benzylidene C=N stretch (~1600 cm⁻¹) aligns with analogs ().
- NMR : The N-(1-phenylethyl) group in the target compound would display characteristic aromatic (δ 7.2–7.5 ppm) and CH₃/CH protons (δ 1.5–1.7 ppm), similar to .
Enzyme Inhibition and Anticancer Activity
- Target Compound : Likely inhibits enzymes like elastase or cathepsin G, as seen in the structurally related 2-(5-nitroindol-3-yl) analog ().
- Analog from : Exhibits IC₅₀ values <10 μM against breast cancer cells via apoptosis induction .
Antimicrobial Activity
DNA Binding
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
